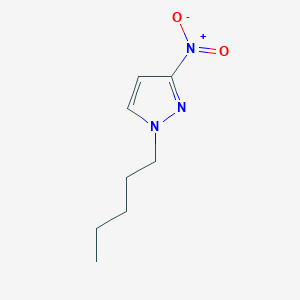
3-Nitro-1-pentyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-pentyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community. It is a pyrazole derivative, which is a class of compounds that are highly valued in organic synthesis . The pyrazole family is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Molecular Structure Analysis
The 3-Nitro-1-pentyl-1H-pyrazole molecule contains a total of 26 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group .Physical And Chemical Properties Analysis
3-Nitro-1-pentyl-1H-pyrazole has a molecular weight of 183.21 g/mol. It has a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC. Its molecular formula is C8H13N3O2 .Applications De Recherche Scientifique
Antituberculosis Activity
Pyrazoles have garnered substantial interest as potential antituberculosis agents. Researchers have explored the synthesis of pyrazole derivatives with enhanced activity against Mycobacterium tuberculosis. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could serve as a valuable starting point for designing novel antitubercular drugs .
Antimicrobial Properties
The pyrazole moiety has demonstrated antimicrobial activity against various pathogens. 3-Nitro-1-pentyl-1H-pyrazole derivatives may exhibit potent antibacterial and antifungal effects, making them promising candidates for combating infectious diseases .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazole derivatives, including 3-Nitro-1-pentyl-1H-pyrazole, have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant in drug development .
Anticancer Applications
Researchers have explored pyrazole derivatives as potential anticancer agents. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could be modified to enhance its cytotoxicity against cancer cells. Mechanistic studies are ongoing to understand their mode of action .
Antidiabetic Effects
Pyrazoles have also been investigated for their potential in managing diabetes. The 3-Nitro-1-pentyl-1H-pyrazole structure may interact with key enzymes involved in glucose metabolism, offering a novel avenue for antidiabetic drug development .
Agrochemical Applications
Beyond medicine, pyrazoles find applications in agrochemistry. Their unique structural features make them valuable building blocks for designing insecticides, herbicides, and fungicides. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could contribute to the development of environmentally friendly crop protection agents .
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including 3-Nitro-1-pentyl-1H-pyrazole, continue to be a focus of research due to their diverse applications in various fields such as medicine, agriculture, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds .
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the normal functioning of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
3-nitro-1-pentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQLNULYOFQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-pentyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


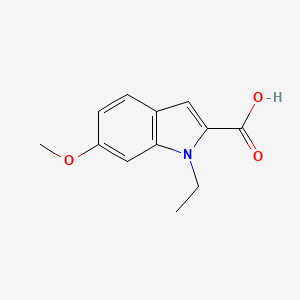
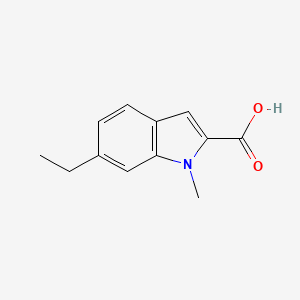
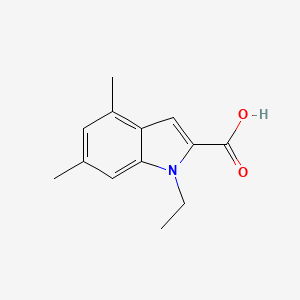

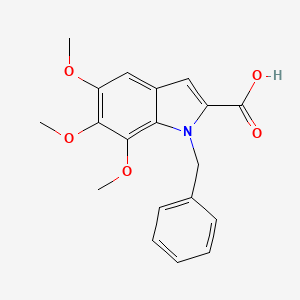
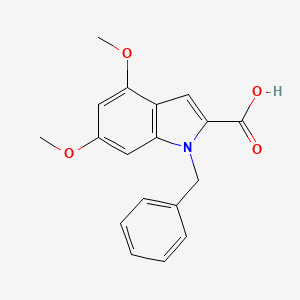


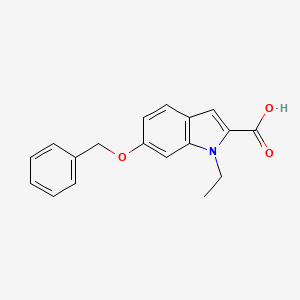
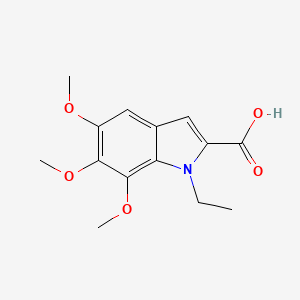
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)